molecular formula C15H17N3O2S B12925120 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate

2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate

Cat. No.: B12925120
M. Wt: 303.4 g/mol
InChI Key: UHNZYQHAOUGQRC-UHFFFAOYSA-N
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Description

2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a pyrimidine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine carboxylate group under controlled conditions, often using a combination of reagents such as base catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring can participate in electron transfer processes, while the pyrimidine carboxylate group can form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is unique due to the combination of its pyrrolidine, thiophene, and pyrimidine carboxylate groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .

Biological Activity

2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrimidine ring, a thiophene moiety, and a pyrrolidine group. These structural components are believed to contribute to its biological activities through various mechanisms of action.

Antibacterial Activity

Research has indicated that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, pyrrolidine derivatives have shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria. In vitro studies suggest that the compound may possess similar activities:

  • Minimum Inhibitory Concentration (MIC) values for related pyrrolidine derivatives range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • The presence of electron-donating or electron-withdrawing groups on the pyrrolidine ring can enhance antibacterial activity, indicating structure-activity relationships (SAR) that may also apply to our compound .

Antifungal Activity

The antifungal potential of pyrimidine derivatives has been documented extensively. The compound's structural features suggest it may inhibit fungal growth effectively:

  • Related studies have shown that certain pyrimidine derivatives exhibit MIC values ranging from 16.69 to 78.23 µM against Candida albicans and other fungal strains .
  • The unique combination of thiophene and pyrrolidine may synergistically enhance antifungal activity, warranting further investigation into this aspect.

Anticancer Activity

The anticancer properties of similar compounds have been explored, particularly in targeting specific cancer cell lines:

  • Research on 4-substituted pyrimidines indicates potential inhibitory effects on kinases involved in cancer progression, with IC50 values indicating effective inhibition at low concentrations .
  • Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • The interaction with specific enzymes or receptors could modulate cellular pathways involved in bacterial resistance or cancer cell proliferation.
  • The combination of heterocyclic rings may facilitate binding to biological targets, enhancing efficacy compared to simpler structures.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds structurally related to this compound:

Study Compound Activity MIC/IC50 Values
Pyrrolidine DerivativesAntibacterial0.0039 - 0.025 mg/mL
Pyrimidine AnaloguesAnticancerIC50 = 698 ± 66 nM
Pyrimidine DerivativesAntifungalMIC = 16.69 - 78.23 µM

These findings indicate a promising avenue for further exploration into the therapeutic applications of the compound.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

2-(4-pyrrolidin-1-ylthiophen-2-yl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C15H17N3O2S/c19-15(12-8-16-11-17-9-12)20-6-3-14-7-13(10-21-14)18-4-1-2-5-18/h7-11H,1-6H2

InChI Key

UHNZYQHAOUGQRC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CSC(=C2)CCOC(=O)C3=CN=CN=C3

Origin of Product

United States

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